Cas no 477516-34-0 (3-methoxy-N-(4-methyl-1,3-thiazol-2-yl)benzamide)
3-Methoxy-N-(4-methyl-1,3-thiazol-2-yl)benzamide is a benzamide derivative featuring a methoxy-substituted aromatic ring linked to a 4-methylthiazole moiety via an amide bond. This compound is of interest in medicinal chemistry due to its structural motif, which is often associated with biological activity, particularly in kinase inhibition and antimicrobial applications. The methoxy group enhances electron density, potentially improving binding affinity, while the thiazole ring contributes to metabolic stability and bioavailability. Its well-defined synthesis route allows for high purity and scalability, making it suitable for research in drug discovery and development. The compound’s stability under standard conditions further supports its utility in experimental and industrial settings.
477516-34-0 structure
Product Name:3-methoxy-N-(4-methyl-1,3-thiazol-2-yl)benzamide
CAS No:477516-34-0
MF:C12H12N2O2S
MW:248.300881385803
CID:1022494
PubChem ID:2679292
Update Time:2025-05-27
3-methoxy-N-(4-methyl-1,3-thiazol-2-yl)benzamide Chemical and Physical Properties
Names and Identifiers
-
- Benzamide, 3-methoxy-N-(4-methyl-2-thiazolyl)- (9CI)
- 3-methoxy-N-(4-methyl-1,3-thiazol-2-yl)benzamide
- SMR000155061
- Oprea1_273858
- AKOS001313290
- Z30820232
- 477516-34-0
- BENZAMIDE, 3-METHOXY-N-(4-METHYL-2-THIAZOLYL)-
- CHEBI:114888
- MLS000569675
- CCG-276561
- Q27196731
- Oprea1_281072
- DB-273694
- cid_2679292
- 3-methoxy-N-(4-methyl-2-thiazolyl)benzamide
- CHEMBL211740
- HMS2341M09
- BDBM50186332
- 3-methoxy-N-(4-methylthiazol-2-yl)benzamide
- EN300-18134533
- DTXSID80369021
- PD181461
-
- Inchi: 1S/C12H12N2O2S/c1-8-7-17-12(13-8)14-11(15)9-4-3-5-10(6-9)16-2/h3-7H,1-2H3,(H,13,14,15)
- InChI Key: PAGPVSQZNPBQLP-UHFFFAOYSA-N
- SMILES: S1C=C(C)N=C1NC(C1C=CC=C(C=1)OC)=O
Computed Properties
- Exact Mass: 248.06194880g/mol
- Monoisotopic Mass: 248.06194880g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 17
- Rotatable Bond Count: 3
- Complexity: 275
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.5
- Topological Polar Surface Area: 79.5Ų
3-methoxy-N-(4-methyl-1,3-thiazol-2-yl)benzamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-18134533-0.05g |
3-methoxy-N-(4-methyl-1,3-thiazol-2-yl)benzamide |
477516-34-0 | 90% | 0.05g |
$348.0 | 2023-09-19 | |
| Enamine | EN300-18134533-0.1g |
3-methoxy-N-(4-methyl-1,3-thiazol-2-yl)benzamide |
477516-34-0 | 90% | 0.1g |
$364.0 | 2023-09-19 | |
| Enamine | EN300-18134533-0.25g |
3-methoxy-N-(4-methyl-1,3-thiazol-2-yl)benzamide |
477516-34-0 | 90% | 0.25g |
$381.0 | 2023-09-19 | |
| Enamine | EN300-18134533-0.5g |
3-methoxy-N-(4-methyl-1,3-thiazol-2-yl)benzamide |
477516-34-0 | 90% | 0.5g |
$397.0 | 2023-09-19 | |
| Enamine | EN300-18134533-1g |
3-methoxy-N-(4-methyl-1,3-thiazol-2-yl)benzamide |
477516-34-0 | 90% | 1g |
$414.0 | 2023-09-19 | |
| Enamine | EN300-18134533-2.5g |
3-methoxy-N-(4-methyl-1,3-thiazol-2-yl)benzamide |
477516-34-0 | 90% | 2.5g |
$810.0 | 2023-09-19 | |
| Enamine | EN300-18134533-5g |
3-methoxy-N-(4-methyl-1,3-thiazol-2-yl)benzamide |
477516-34-0 | 90% | 5g |
$1199.0 | 2023-09-19 | |
| Enamine | EN300-18134533-10g |
3-methoxy-N-(4-methyl-1,3-thiazol-2-yl)benzamide |
477516-34-0 | 90% | 10g |
$1778.0 | 2023-09-19 |
3-methoxy-N-(4-methyl-1,3-thiazol-2-yl)benzamide Related Literature
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Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
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Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
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Guang Xu,Wei Zhang,Ying Zhang,Xiaoxia Zhao,Ping Wen,Di Ma RSC Adv., 2018,8, 19353-19361
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Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
-
Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
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